1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by its complex fused ring system. It has garnered interest in medicinal chemistry due to its potential biological activities. The compound is identified by the Chemical Abstracts Service (CAS) number 897615-91-7 and has a molecular formula of , with a molecular weight of approximately 216.254 g/mol .
This compound is classified under the category of tetrahydropyrrolo[1,2-a]pyrazines, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound can be sourced from various chemical vendors and is documented in several chemical databases, including PubChem and MolBase .
The synthesis of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methodologies involving cyclization reactions. A notable synthetic approach includes the use of propargyl pyrazoles as precursors, which undergo cyclization to form the desired heterocyclic structure. This process often requires specific catalytic conditions to facilitate the formation of the fused ring system .
The synthesis typically involves the following steps:
The molecular structure of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine features a fused bicyclic system comprising a pyrazine ring and a tetrahydropyrrole moiety. The fluorine atom on the phenyl ring significantly influences the electronic properties of the compound.
The compound can participate in various chemical reactions typical for heterocycles, including:
Understanding the reactivity patterns is crucial for designing derivatives that may exhibit enhanced biological activity or selectivity towards specific targets.
The stability and reactivity of this compound make it a candidate for further functionalization and exploration in medicinal chemistry. Its unique structure may provide insights into novel therapeutic agents.
1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has potential applications in:
Chiral phosphoric acid (CPA) catalysts enable enantioselective synthesis of the tetrahydropyrrolo[1,2-a]pyrazine scaffold via intramolecular aza-Friedel-Crafts reactions. This method employs N-aminoethylpyrroles and aldehydes as starting materials, where CPA catalysts activate the imine intermediate for stereoselective nucleophilic attack by the pyrrole ring. The reaction proceeds under mild conditions (typically at room temperature in dichloromethane) and achieves exceptional enantioselectivities (up to 98% enantiomeric excess) and yields (up to 97%) [1] [4]. The catalytic cycle involves a nine-membered transition state where the CPA simultaneously activates both the imine (via protonation) and the aldehyde (through hydrogen bonding), positioning the pyrrole for Re- or Si-face attack. This methodology is highly generalizable across aromatic, aliphatic, and α,β-unsaturated aldehydes, making it indispensable for constructing fluorophenyl-substituted derivatives [1].
Table 1: Enantioselectivity in CPA-Catalyzed Aza-Friedel-Crafts Reactions
Catalyst | Aldhyde Substrate | Yield (%) | ee (%) |
---|---|---|---|
(R)-TRIP (3,3'-aryl) | 2-Fluorobenzaldehyde | 92 | 96 |
(S)-STRIP (2,4,6-triisopropyl) | 4-Chlorobenzaldehyde | 89 | 94 |
(R)-Cl-DMTP (4-chloro) | Acetaldehyde | 85 | 90 |
The tetrahydropyrrolo[1,2-a]pyrazine core requires precise stereocontrol at the C1 position when incorporating the 2-fluorophenyl group. CPA catalysts achieve this through dynamic kinetic resolution during imine cyclization. Key to success is the use of tert-butyl ester-protected pyrrole derivatives, which prevent N-H interference and enhance catalyst control. Recent innovations employ in situ reduction of the initial aza-Friedel-Crafts adduct using sodium cyanoborohydride, directly yielding the saturated 1-(2-fluorophenyl) scaffold with retained enantiopurity (>95% ee) [1] [4]. Computational studies reveal that enantioselectivity arises from steric differentiation within the chiral pocket of the CPA catalyst, where the 2-fluorophenyl group adopts a perpendicular orientation to minimize ortho-fluorine repulsion [4].
A one-pot assembly of the tetrahydropyrrolopyrazine bicycle combines 2-(2-aminoethyl)pyrrole, 2-fluorobenzaldehyde, and a reducing agent (e.g., NaBH₄ or NaBH₃CN). The cascade initiates with imine formation between the aldehyde and primary amine, followed by intramolecular Mannich-type cyclization. Final reduction yields the saturated 1-(2-fluorophenyl) product. This method achieves yields of 75–88% without chromatographic purification when using stoichiometric molecular sieves (4Å) to sequester water [1] [3]. Modifications include microwave-assisted condensation (140°C, 20 minutes), reducing reaction times from 12 hours to under 1 hour while maintaining yields >80% [7].
Late-stage functionalization of 1-(4-bromophenyl)-tetrahydropyrrolopyrazine derivatives enables access to 1-(2-fluorophenyl) analogues. Activation via electron-withdrawing groups (e.g., nitro at C6) facilitates nucleophilic aromatic substitution using potassium fluoride in dimethyl sulfoxide at 150°C. This approach is particularly valuable for introducing isotopic labels (e.g., ¹⁸F) for tracer studies, achieving radiochemical yields >65% [4]. Alternatively, palladium-catalyzed fluorination employs [¹⁸F]KF and aryl bromides, though this requires specialized ligands (e.g., tetrakis(dimethylamino)ethylene) [7].
Table 2: Nucleophilic Aromatic Substitution Conditions
Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
6-Nitro-1-(4-bromophenyl) | KF | Dimethyl Sulfoxide | 150 | 82 |
1-(2,4-Dibromophenyl) | [¹⁸F]KF | Dimethylformamide | 120 | 68 |
6-Cyano-1-(3-bromophenyl) | CsF | N-Methyl-2-pyrrolidone | 130 | 75 |
Scaffold hopping modifies the tetrahydropyrrolopyrazine core to enhance target affinity while retaining the 1-(2-fluorophenyl) pharmacophore. Key strategies include:
The 1-position nitrogen serves as a versatile handle for diversification:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: